molecular formula C10H12N2O4 B1267091 N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide CAS No. 500562-84-5

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

Cat. No. B1267091
M. Wt: 224.21 g/mol
InChI Key: CKJQUJCGUCWUKG-UHFFFAOYSA-N
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Description

"N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" is a chemical compound that belongs to a broad class of organic compounds, often involved in pharmaceutical and chemical research for its diverse chemical and biological properties. Similar compounds have been studied for their roles as intermediates in the synthesis of dyes, drugs, and other functional materials.

Synthesis Analysis

The synthesis of compounds closely related to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" often involves catalytic hydrogenation and reductive carbonylation processes. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino derivative has been achieved using novel Pd/C catalysts with high activity and selectivity (Zhang Qun-feng, 2008). Moreover, reductive carbonylation has been used to convert nitrobenzene derivatives to acetamide compounds, demonstrating the versatility of palladium(II)-complex catalysis in achieving high selectivity for desired products (A. Vavasori, Marco Capponi, & L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide," is characterized by their amide functional groups, aromatic rings, and substituents like methoxy and nitro groups. These structural features significantly influence the compound's physical and chemical properties. For instance, solvatochromism studies reveal how substituents affect the molecule's interaction with solvents and its overall stability (I. G. Krivoruchka et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of "N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide" and its analogs often involves reactions at the amide group and the aromatic ring. These compounds can participate in nucleophilic substitution, electrophilic substitution, and hydrogenation reactions, depending on the substituents' nature and position on the aromatic ring. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration, demonstrating the reactivity of the aromatic nitro and amide groups (Zhang Da-yang, 2004).

Scientific Research Applications

Application in Material Science

Field : Material Science

Methods of Application/Experimental Procedures : The methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the application of “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” in Material Science are not specified in the source .

Application in Synthesis and Crystallization

Field : Chemistry

Methods of Application/Experimental Procedures : 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic was allowed to react with 2.46 g (24 mmol) of acetic anhydride for 18 h at room temperature .

Results/Outcomes : The results or outcomes obtained from the synthesis and crystallization of “N-(4-methoxy-2-nitrophenyl)acetamide” are not specified in the source .

Application in Crystallography

Field : Crystallography

Methods of Application/Experimental Procedures : Single crystals of the compound were grown from an aqueous solution and analyzed by X-ray diffraction .

Results/Outcomes : The analysis revealed that the three substituents vary in the degree of lack of planarity with the central phenyl ring . The NH group forms an intramolecular N—H O hydrogen bond to a nitro-group O atom .

Application in Synthesis of Marine Natural Products

Field : Organic Chemistry

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the application of “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” in the synthesis of marine natural products are not specified in the source .

Application in Synthesis of Zirconium (IV) Complex

Field : Inorganic Chemistry

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the synthesis of the zirconium (IV) complex using “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” are not specified in the source .

Application in Synthesis of Indole Derivatives

Field : Organic Chemistry

Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

Results/Outcomes : The results or outcomes obtained from the synthesis of indole derivatives using “N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide” are not specified in the source .

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 , and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(16-3)5-9(12(14)15)10(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJQUJCGUCWUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250321
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide

CAS RN

500562-84-5
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500562-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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